molecular formula C18H18N4O2 B3013925 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898650-45-8

3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B3013925
CAS No.: 898650-45-8
M. Wt: 322.368
InChI Key: YPYFFWZHMROEEO-UHFFFAOYSA-N
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Description

3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyaniline with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with cyanogen bromide to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.

    Substitution: The methoxy and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrotriazine compounds. Substitution reactions can result in a variety of functionalized triazine derivatives.

Scientific Research Applications

3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-methoxyphenyl)amino)-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one
  • 3-((2-methoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
  • 3-((2-methoxyphenyl)amino)-6-(4-nitrobenzyl)-1,2,4-triazin-5(4H)-one

Uniqueness

The uniqueness of 3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylbenzyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

3-((2-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • IUPAC Name : 3-(2-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
  • Molecular Formula : C₁₈H₁₈N₄O₂
  • CAS Number : 898650-45-8

The compound features a triazine ring structure that is crucial for its biological activity. The presence of methoxy and methylbenzyl groups contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may inhibit various enzymes and receptors involved in critical biochemical pathways:

  • Kinase Inhibition : It has been suggested that the compound can inhibit certain kinases, disrupting cell signaling pathways that are often dysregulated in cancer.
  • Antimicrobial Activity : Preliminary studies have shown that triazine derivatives exhibit antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against cancer cell lines. The specific IC50 values for this compound are still under investigation but are anticipated to be comparable to known anticancer agents .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Minimum Inhibitory Concentration (MIC) tests indicate effective inhibition against Gram-positive and Gram-negative bacteria. For example, related triazine compounds have demonstrated MIC values ranging from 15.625 μg/mL to 62.5 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar triazine derivatives:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity (MIC)
3-((2-methoxyphenyl)amino)-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-oneStructureTBDTBD
3-((2-methoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-oneStructureTBDTBD

This table illustrates that while the exact IC50 and MIC values for the compound are still being determined, preliminary data suggest a competitive profile among related compounds.

Case Studies

Several case studies highlight the effectiveness of triazine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving a series of triazine derivatives indicated that modifications to the side chains significantly affected their cytotoxicity against breast cancer cell lines.
  • Antimicrobial Resistance : Another study focused on the efficacy of these compounds against antibiotic-resistant strains of bacteria, showing promising results in overcoming resistance mechanisms.

Properties

IUPAC Name

3-(2-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-7-9-13(10-8-12)11-15-17(23)20-18(22-21-15)19-14-5-3-4-6-16(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYFFWZHMROEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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